molecular formula C9H8N4O2S2 B14554103 1,3,5-Triazine-2,4(1H,3H)-dithione, dihydro-6-(4-nitrophenyl)- CAS No. 61851-97-6

1,3,5-Triazine-2,4(1H,3H)-dithione, dihydro-6-(4-nitrophenyl)-

Cat. No.: B14554103
CAS No.: 61851-97-6
M. Wt: 268.3 g/mol
InChI Key: NLCQKXQTCCJPPQ-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4(1H,3H)-dithione, dihydro-6-(4-nitrophenyl)- is a heterocyclic compound that contains a triazine ring with two sulfur atoms and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dithione, dihydro-6-(4-nitrophenyl)- typically involves the reaction of appropriate triazine precursors with sulfur sources under controlled conditions. One common method includes the cyclization of thiourea derivatives with nitrile compounds in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4(1H,3H)-dithione, dihydro-6-(4-nitrophenyl)- undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the triazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The hydrogen atoms on the triazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,5-Triazine-2,4(1H,3H)-dithione, dihydro-6-(4-nitrophenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, dihydro-6-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can interact with nucleophilic sites on proteins and other biomolecules. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4,6-triamine: A triazine derivative with three amino groups.

    1,3,5-Triazine-2,4-dithiol: A triazine derivative with two thiol groups.

    1,3,5-Triazine-2,4-dione: A triazine derivative with two carbonyl groups.

Uniqueness

1,3,5-Triazine-2,4(1H,3H)-dithione, dihydro-6-(4-nitrophenyl)- is unique due to the presence of both sulfur atoms and a nitrophenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

61851-97-6

Molecular Formula

C9H8N4O2S2

Molecular Weight

268.3 g/mol

IUPAC Name

6-(4-nitrophenyl)-1,3,5-triazinane-2,4-dithione

InChI

InChI=1S/C9H8N4O2S2/c14-13(15)6-3-1-5(2-4-6)7-10-8(16)12-9(17)11-7/h1-4,7H,(H3,10,11,12,16,17)

InChI Key

NLCQKXQTCCJPPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2NC(=S)NC(=S)N2)[N+](=O)[O-]

Origin of Product

United States

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